5-Chloro-2-nitrobenzenesulfonyl chloride
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Overview
Description
5-Chloro-2-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO4S and a molecular weight of 256.065 g/mol . It is a chlorinated nitrobenzenesulfonyl chloride derivative, often used in various chemical reactions and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitrobenzenesulfonyl chloride typically involves the chlorination of 2-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom at the 5-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of chlorinating agents and controlled reaction environments to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to convert the nitro group to an amino group.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is 5-chloro-2-aminobenzenesulfonyl chloride.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
5-Chloro-2-nitrobenzenesulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The reactivity of 5-Chloro-2-nitrobenzenesulfonyl chloride is primarily due to its ability to participate in electrophilic substitution reactions. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. The nitro group can also influence the reactivity of the compound by stabilizing the transition state during the reaction.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzenesulfonyl chloride: Similar in structure but with the chlorine and nitro groups in different positions.
4-Chloro-2-nitrobenzenesulfonyl chloride: Another positional isomer with different reactivity and applications.
2-Nitrobenzenesulfonyl chloride: Lacks the chlorine substituent, resulting in different chemical properties and reactivity.
Uniqueness
5-Chloro-2-nitrobenzenesulfonyl chloride is unique due to the specific positioning of the chlorine and nitro groups, which influence its reactivity and applications. The presence of both electron-withdrawing groups enhances its electrophilic nature, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
5-chloro-2-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNFIOQFBJVJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21792-87-0 |
Source
|
Record name | 5-chloro-2-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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